molecular formula C9H8BrF3O B11754541 1-Bromo-2-(2-trifluoromethoxy-ethyl)-benzene

1-Bromo-2-(2-trifluoromethoxy-ethyl)-benzene

Cat. No.: B11754541
M. Wt: 269.06 g/mol
InChI Key: RKPWMMLJUFPVMY-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-trifluoromethoxy-ethyl)-benzene: is an organic compound that belongs to the class of aromatic bromides It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 2-(trifluoromethoxy)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-trifluoromethoxy-ethyl)-benzene can be synthesized through a multi-step process involving the bromination of a suitable precursor followed by the introduction of the trifluoromethoxy-ethyl group. One common method involves the bromination of 2-(2-trifluoromethoxy-ethyl)-benzene using bromine or a brominating agent under controlled conditions. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the process. The use of catalysts and optimized reaction parameters can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(2-trifluoromethoxy-ethyl)-benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The aromatic ring can be reduced to form cyclohexane derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

Major Products Formed:

    Substitution Reactions: Products include 2-(2-trifluoromethoxy-ethyl)-aniline, 2-(2-trifluoromethoxy-ethyl)-thiophenol, and 2-(2-trifluoromethoxy-ethyl)-phenol.

    Oxidation Reactions: Products include 2-(2-trifluoromethoxy-ethyl)-benzaldehyde and 2-(2-trifluoromethoxy-ethyl)-benzoic acid.

    Reduction Reactions: Products include 2-(2-trifluoromethoxy-ethyl)-cyclohexane derivatives.

Scientific Research Applications

Chemistry: 1-Bromo-2-(2-trifluoromethoxy-ethyl)-benzene is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science applications

Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory agents. Its ability to modulate biological pathways makes it a valuable candidate for medicinal chemistry research.

Industry: this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-trifluoromethoxy-ethyl)-benzene is primarily related to its ability to interact with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding interactions, which can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    1-Bromo-2-(trifluoromethoxy)benzene: Lacks the ethyl group, resulting in different chemical and biological properties.

    2-Bromo-1-(trifluoromethoxy)ethylbenzene: Positional isomer with different reactivity and applications.

    1-Bromo-2-(2-fluoroethyl)benzene: Contains a fluoroethyl group instead of a trifluoromethoxy group, leading to variations in chemical behavior and biological activity.

Uniqueness: 1-Bromo-2-(2-trifluoromethoxy-ethyl)-benzene is unique due to the presence of both bromine and trifluoromethoxy-ethyl groups, which confer distinct chemical reactivity and biological properties. The trifluoromethoxy group enhances the compound’s metabolic stability and lipophilicity, while the bromine atom provides a site for further functionalization through substitution reactions.

Properties

Molecular Formula

C9H8BrF3O

Molecular Weight

269.06 g/mol

IUPAC Name

1-bromo-2-[2-(trifluoromethoxy)ethyl]benzene

InChI

InChI=1S/C9H8BrF3O/c10-8-4-2-1-3-7(8)5-6-14-9(11,12)13/h1-4H,5-6H2

InChI Key

RKPWMMLJUFPVMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCOC(F)(F)F)Br

Origin of Product

United States

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